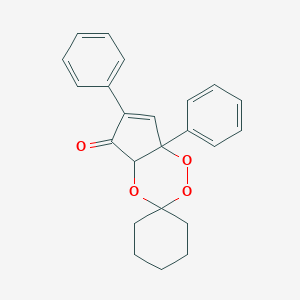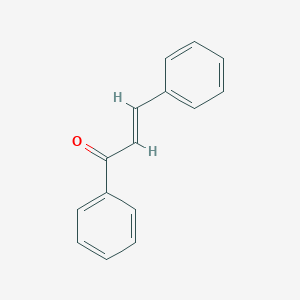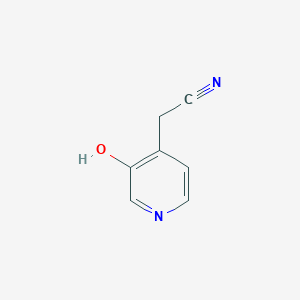
3-(9,10-Ethanoanthracen-9(10H)-yl) propan-1-amine hydrochloride (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals that includes various derivatives of anthracene, a polycyclic aromatic hydrocarbon. These compounds are often synthesized for their unique photophysical, chemical, and molecular properties, making them subjects of interest in materials science, chemistry, and pharmacology, albeit with a focus away from drug usage or side effects.
Synthesis Analysis
Synthesis involves complex reactions, including Wittig reactions and [4+2] cycloadditions, to introduce various functional groups to the anthracene backbone, creating novel derivatives with distinct properties. For instance, the Wittig reaction has been utilized for synthesizing chlorinated tetracyclic compounds, serving as a fundamental step in developing new molecules with potential applications in various fields (Sultan et al., 2017).
Molecular Structure Analysis
Density functional theory (DFT) calculations and spectroscopic methods such as IR, NMR, and mass spectroscopy are pivotal in characterizing the molecular structure of these compounds. These techniques help in understanding the electronic structure, molecular orbitals, and reactivity of the synthesized compounds. The DFT studies reveal insights into the global and local reactive properties of these molecules, facilitating the exploration of their potential applications (Sultan et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their complex molecular structure. Research has explored their reactivity towards different reagents, elucidating mechanisms that lead to novel chemical transformations. These studies include reactions under various conditions to yield derivatives with different substituents, showcasing the versatility of these compounds in chemical synthesis.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, fluorescence, and photostability, are closely examined through experimental studies. These properties are crucial for their potential applications in sensors, organic electronics, and other technological fields. For example, certain derivatives demonstrate high chemosensor activity with respect to hydrogen cations, indicating their utility as pH sensors (Tolpygin et al., 2012).
Applications De Recherche Scientifique
Antidepressant Potential
One area of research has focused on synthesizing chlorinated tetracyclic compounds as homologues of known anxiolytic and antidepressant drugs, investigating their potential antidepressant effect. Compounds synthesized via a [4+2] cycloaddition exhibited significant antidepressant effects in animal models, reducing immobility times and indicating potential for therapeutic applications (Karama et al., 2016).
Chemical Synthesis and Molecular Docking
Another study detailed the synthesis and theoretical analysis of a novel chlorinated tetracyclic, revealing insights into its reactivity and potential antidepressant-like properties through molecular docking into the serotonin transporter enzyme. This underscores the compound's relevance in designing new therapeutic agents (Sultan et al., 2017).
Polymer Chemistry Applications
Research into aromatic polyamides utilized a diacid monomer derived from 9,10-dihydro-9,10-ethanoanthracene, demonstrating a rapid polycondensation process under microwave irradiation. The resulting polymers exhibited excellent solubility and thermal stability, indicating the compound's utility in developing new materials (Mallakpour & Rafiee, 2009).
Chemosensor Activity
A study on 1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine, a derivative of the anthracene structure, showcased its application as a highly effective chemosensor for hydrogen cations, emphasizing the broader applicability of anthracene derivatives in chemical sensing technologies (Tolpygin et al., 2012).
Corrosion Inhibition
Explorations into Schiff base derivatives containing anthracene moieties have revealed their efficacy as corrosion inhibitors, highlighting the compound's significance in materials science and industrial applications. These studies provide insights into the mechanisms of action and potential for broad application in protecting metals against corrosion (Shanmughan et al., 2015).
Atmospheric Chemistry
The atmospheric reactivity of chlorinated anthracene derivatives, such as 9-chloroanthracene, has been modeled to understand their degradation and transformation processes. This research is critical for assessing the environmental impact and atmospheric fate of such compounds (Dang et al., 2015).
Propriétés
IUPAC Name |
3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19;/h1-4,6-9,14H,5,10-13,20H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUOWIYAUYTABU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238926 |
Source


|
| Record name | 3-(9,10-Ethanoanthracen-9(10H)-yl) propan-1-amine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9,10-Ethanoanthracen-9(10H)-yl) propan-1-amine hydrochloride (1:1) | |
CAS RN |
92202-51-2 |
Source


|
| Record name | 3-(9,10-Ethanoanthracen-9(10H)-yl) propan-1-amine hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092202512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(9,10-Ethanoanthracen-9(10H)-yl) propan-1-amine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B49299.png)
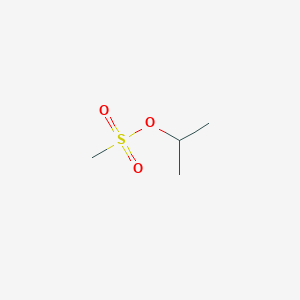
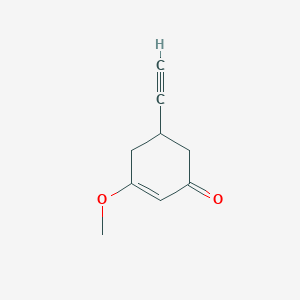
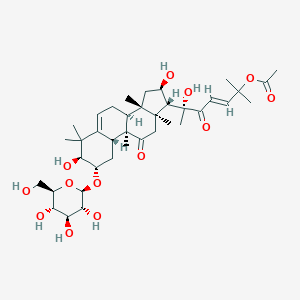
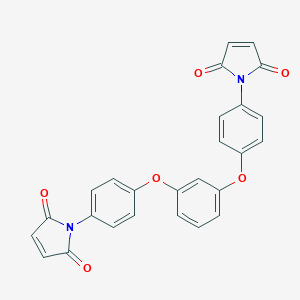
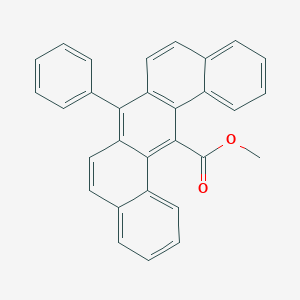
![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)
